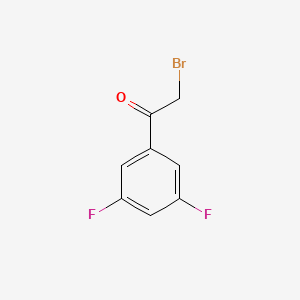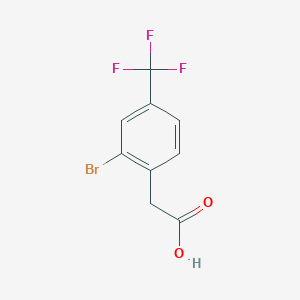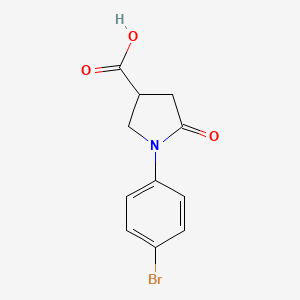
4-丙基环己醇
描述
4-Propylcyclohexanol is a chemical compound with the molecular formula C9H18O . It is used in laboratory chemicals for research and development .
Synthesis Analysis
The synthesis of 4-Propylcyclohexanol has been reported in several studies. For instance, one study reported the complete transformation of 4-propylcyclohexanone to cis-4-propylcyclohexanol under optimal catalytic conditions . Another study discussed the selective synthesis of cyclohexanol intermediates from lignin-based phenolics using hydrogen over supported metal catalysts .
Molecular Structure Analysis
The molecular structure of 4-Propylcyclohexanol consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 2055466 .
Physical And Chemical Properties Analysis
4-Propylcyclohexanol has a density of 0.9±0.1 g/cm3, a boiling point of 201.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 51.0±6.0 kJ/mol and a flash point of 80.2±10.9 °C .
科学研究应用
Liquid Crystal Display (LCD) Manufacturing
4-Propylcyclohexanol: is a crucial intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol , which exhibits liquid crystalline properties . This compound is extensively used in the production of LCDs, a staple of modern electronic devices. The efficient synthesis of cis-4-Propylcyclohexanol , which is then converted to the trans isomer, is vital for the green production of these displays.
Enzyme-Catalyzed Biotransformation
The compound has been synthesized using a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase . This biotransformation process represents a green chemistry approach to producing 4-Propylcyclohexanol , minimizing the environmental impact compared to traditional chemical synthesis methods.
未来方向
作用机制
Target of Action
The primary target of 4-Propylcyclohexanol is the alcohol dehydrogenase enzyme . This enzyme plays a crucial role in the metabolism of alcohols in the body. It catalyzes the conversion of alcohols to aldehydes and ketones, and it is a key player in the breakdown of ethanol in the human body .
Mode of Action
4-Propylcyclohexanol interacts with its target, the alcohol dehydrogenase enzyme, through a process known as biotransformation . In this process, 4-Propylcyclohexanol is transformed by the enzyme into a different compound. This transformation is facilitated by the enzyme’s active site, which binds to 4-Propylcyclohexanol and catalyzes its conversion .
Biochemical Pathways
The biochemical pathway affected by 4-Propylcyclohexanol involves the conversion of 4-propylcyclohexanone to cis-4-propylcyclohexanol . This conversion is part of a larger pathway that leads to the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a compound widely used in the manufacture of liquid crystal displays .
Pharmacokinetics
Given its chemical structure and its interaction with alcohol dehydrogenase, it can be inferred that it is likely metabolized in the liver, like other alcohols, and excreted via the kidneys .
Result of Action
The result of 4-Propylcyclohexanol’s action is the production of cis-4-propylcyclohexanol . This compound is an important intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol . The production of this intermediate is crucial for the manufacture of liquid crystal displays .
Action Environment
The action of 4-Propylcyclohexanol is influenced by environmental factors such as pH and temperature . The coupling reaction between the alcohol dehydrogenase and 4-Propylcyclohexanol can maintain a high substrate conversion rate at neutral and weakly alkaline conditions . A decrease in the conversion rate was observed when the conditions were too acidic or too alkaline .
属性
IUPAC Name |
4-propylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZFPKENDZQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311691 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylcyclohexanol | |
CAS RN |
77866-58-1 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-propyl-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)




![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)





